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3'-Cytidylic acid, disodium salt

Ribonuclease inhibition Allosteric regulation Enzyme kinetics

Researchers risk experimental failure by using 5'-CMP or free acid forms as substitutes. This 3'-CMP disodium salt ensures assay validity as the definitive RNase A end-product inhibitor. • Definitive RNase A inhibitor with a quantified Kp of 53.2 μM for kinetic characterization. • Orthogonal identity verification enabled by distinct [α]D20 (+49.4°) and UV maxima (279 nm at pH 2). • Superior aqueous solubility from defined disodium stoichiometry ensures reproducible stock solutions.

Molecular Formula C9H14N3NaO8P
Molecular Weight 346.19 g/mol
CAS No. 81487-29-8
Cat. No. B3285874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Cytidylic acid, disodium salt
CAS81487-29-8
Molecular FormulaC9H14N3NaO8P
Molecular Weight346.19 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O.[Na]
InChIInChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1
InChIKeyBXFNBJRBIXFESR-IAIGYFSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Cytidylic Acid Disodium Salt: Identity & Procurement


3'-Cytidylic acid, disodium salt (CAS 81487-29-8) is a synthetic nucleotide derivative composed of a cytosine base, a ribose sugar, and a 3'-phosphate group neutralized by two sodium ions [1]. It is structurally and functionally distinct from the naturally occurring 5'-cytidylic acid isomer and its free acid form, serving as a specific inhibitor of ribonucleases and a critical intermediate in RNA 3'-end labeling workflows [2].

1 Disodium salt form reported to enhance aqueous solubility for solution-phase workflows.
2 3′-isomer identity required for RNase inhibition studies; not interchangeable with 5′-CMP.
3 May support reproducible stock preparation for isothermal titration calorimetry and enzyme assays.
Selection context: isomer-specific nucleotide probe for RNase A research and crystallographic reference.

Cytidine Monophosphate Isomer Specificity


Simple substitution of 3'-cytidylic acid disodium salt with its free acid, 5'-isomer, or 2'-isomer compromises critical functional and handling properties. The free acid form (CAS 84-52-6) exhibits limited solubility in physiological buffers (e.g., only slightly soluble in PBS at pH 7.2) , while the disodium salt's dual sodium counterions significantly enhance aqueous solubility and solution stability—a crucial factor for reproducible in vitro assays. Furthermore, the 2'- and 5'-positional isomers differ fundamentally in their biological activity: 2'-CMP binds RNase A with a strict 1:1 stoichiometry and does not induce the allosteric conformational shift that 3'-CMP triggers, while 5'-CMP is primarily a biosynthetic precursor rather than a ribonuclease inhibitor [1].

Target 3′-CMP disodium salt Competitive RNase A inhibitor; defined binding mode and stoichiometry; high optical rotation.
Substitute Risk 2′-CMP Higher binding affinity but 1:1 stoichiometry and distinct allosteric profile may alter inhibition kinetics.
Target 3′-CMP disodium salt Functions as RNase end-product inhibitor; unnatural isomer generated via cyclic phosphate hydrolysis.
Substitute Risk 5′-CMP RNA monomer with no RNase inhibitory function; optical rotation ~5× lower, may confound identity verification.
Target 3′-CMP disodium salt Enhanced solubility and defined counterion stoichiometry suitable for quantitative assays.
Substitute Risk 3′-CMP free acid Lower aqueous solubility and variable hydration may reduce solution preparation reproducibility.

3'-Cytidylic Acid Disodium Salt: Differential Evidence


Aqueous Solubility vs. 2'-Cytidylic Acid

3'-Cytidylic acid (as its disodium salt) acts as an allosteric effector of bovine pancreatic ribonuclease A, shifting the substrate-velocity midpoint to lower substrate concentrations, whereas the positional isomer 2'-CMP does not [1]. In kinetic assays using 2':3'-cyclic CMP as substrate, the presence of 3'-CMP caused a measurable shift in the transition midpoint, a property not shared by 2'-CMP [1]. Additionally, 3'-CMP induces a trypsin-resistant conformational change in RNase A, while 2'-CMP does not [1].

Aqueous Solubility
Class-level inference
Qualitative rank: 3′-CMP disodium salt > 3′-CMP free acid > 2′-CMP free acid (sparingly soluble).
May support solution-phase assay preparation where 2′-isomer solubility is insufficient.
Exact mg/mL values not reported; class-level property of nucleotide disodium salts.
Ribonuclease inhibition Allosteric regulation Enzyme kinetics

Optical Rotation Identity Verification

Equilibrium dialysis experiments reveal a fundamental difference in binding behavior between 3'-CMP and 2'-CMP toward RNase A [1]. Under identical experimental conditions, 3'-CMP exhibits multiple binding to a single RNase A molecule, whereas 2'-CMP binds with a strict 1:1 stoichiometry across the entire analog concentration range tested [1].

Optical Rotation Identity
Cross-study comparable
3′-CMP [α]D20 +49.4° vs 2′-CMP +20.7° (Δ +28.7°); ~5× higher than 5′-CMP.
Large difference enables unambiguous isomer confirmation by polarimetry for incoming QC.
Values at c = 1, water; 5′-CMP data from TCI specification in Na₂HPO₄ buffer.
Protein-ligand interaction Binding stoichiometry Equilibrium dialysis

RNase A Inhibition: 3'-CMP vs. 2'-CMP

The disodium salt form (CAS 81487-29-8) is engineered for superior aqueous solubility compared to the free acid 3'-cytidylic acid (CAS 84-52-6). The free acid is reported as only 'slightly soluble' in PBS at pH 7.2 , a limitation that can cause precipitation and assay variability in cell-free biochemical systems. In contrast, the disodium salt, with its two sodium counterions, belongs to a class of phosphate salts known to exhibit markedly improved water solubility .

RNase A Inhibition
Cross-study comparable
3′-CMP Kp = 53.2 μM (ITC, pH 5.5); multiple binding detected. 2′-CMP has higher association but 1:1 stoichiometry.
Reported binding parameters support end-product inhibition context; binding mode may differ from 2′-CMP.
Rank order: 2′-CMP > 2′-UMP > 3′-CMP > 3′-UMP > pyrophosphate.
Aqueous solubility Formulation Salt selection

pKa and Ionization vs. 2'-CMP

The disodium salt of 3'-cytidylic acid is commercially available with a minimum purity specification of 98% (HPLC) , as required for the synthesis of [5'-32P]cytidine 3',5'-bis(phosphate) (pCp) used in 3'-end labeling of RNA via T4 RNA ligase 1 [1]. Lower-purity free acid preparations may contain RNase contaminants or inhibitory byproducts that reduce labeling efficiency, a risk mitigated by the high-purity disodium salt specification.

pKa & Ionization
Cross-study comparable
3′-CMP pKa2 4.28, pKa3 6.0 vs 2′-CMP pKa2 4.36, pKa3 6.17 (ΔpKa3 = 0.17).
Ionization profile difference may influence pH-dependent binding studies and buffer selection.
At 25°C; free acid forms; fractional ionization differs near neutrality.
RNA 3'-end labeling T4 RNA ligase Purity specification

Purity Comparison: Disodium vs. Free Acid

Trypsin-digestion studies demonstrate that 3'-CMP binding induces a conformational change in RNase A that renders the enzyme less susceptible to proteolytic inactivation [1]. This protective effect is shared by 5'-CMP and 3'-UMP, but notably not by 2'-CMP, 2'-AMP, or 2'-UMP [1]. The data establish that the 3'-phosphate position is a key determinant for inducing this functionally relevant conformational state.

Purity Specification
Data to verify
Disodium salt: min. 98% (AKSci); free acid: ≥95% (multiple vendors). Δ ≥3 percentage points.
Higher minimum purity reported may reduce batch variability; supplier data require verification.
Sources not independently confirmed; lot-specific COA review recommended.
Conformational change Trypsin resistance Ribonuclease protection

3'-Cytidylic Acid Disodium Salt: Key Applications


RNase A Inhibitor Screening

Investigators studying the allosteric regulation of bovine pancreatic ribonuclease A must use 3'-cytidylic acid disodium salt as the effector ligand, because only the 3'-CMP isomer induces the kinetic midpoint shift and the trypsin-resistant conformational change, while 2'-CMP is inactive in both assays [1]. The disodium salt form ensures complete solubilization in the aqueous assay buffer, preventing precipitation artifacts.

Isomer Identification Reference Standard

For preparation of [5'-32P]pCp, the immediate precursor for 3'-end labeling of RNA, 3'-cytidylic acid disodium salt is the preferred starting material because it is phosphorylated by polynucleotide kinase with high efficiency [1]. The ≥98% purity specification minimizes contaminants that could inhibit T4 RNA ligase 1 or introduce nonspecific RNase activity .

Crystallographic Reference Standard

Researchers characterizing water displacement and volumetric changes upon ligand binding to RNase A can utilize 3'-cytidylic acid disodium salt to generate the 3'-CMP complex, which releases approximately 210 ± 40 water molecules to bulk solvent upon binding—a thermodynamic signature distinct from other nucleotide monophosphates [1]. The disodium salt's reliable solubility supports high-concentration isothermal titration calorimetry and ultrasonic velocimetry measurements.

Application
Selection Property
Validation Focus
RNase A inhibitor screening
Reported inhibition constant and binding mode
End-product inhibition kinetics and stoichiometry validation
Isomer identification reference
High specific optical rotation and pKa profile
Polarimetric identity confirmation and orthogonal QC
Crystallographic reference standard
Two well-characterized polymorphic modifications
Powder X-ray diffraction pattern matching
Nucleotide metabolism pathway studies
Isomer-specific metabolic tracer
3′-nucleotidase substrate specificity verification
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